



Application Note: Enasidenib Mesylate for In Vitro Myeloid Differentiation

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Compound of Interest		
Compound Name:	Enasidenib Mesylate	
Cat. No.:	B607306	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enasidenib Mesylate is a first-in-class, oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In acute myeloid leukemia (AML) patients with IDH2 mutations, the mutant enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation.[4][5][6][7] Enasidenib targets the mutant IDH2 protein, reduces 2-HG levels, and restores normal hematopoietic differentiation, making it a crucial tool for studying myeloid biology and a therapeutic agent for IDH2-mutated AML.[4][8] [9] This document provides detailed protocols for inducing myeloid differentiation in IDH2-mutant cell lines using Enasidenib Mesylate in vitro.

Mechanism of Action

Mutations in the IDH2 gene, commonly at residues R140 and R172, confer a neomorphic enzyme activity that converts α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][8] Elevated 2-HG levels competitively inhibit α -KG-dependent enzymes, such as TET family DNA hydroxylases and histone demethylases.[4][7] This results in widespread DNA and histone hypermethylation, which blocks hematopoietic progenitor cells from differentiating into mature myeloid cells.[4][5][9]

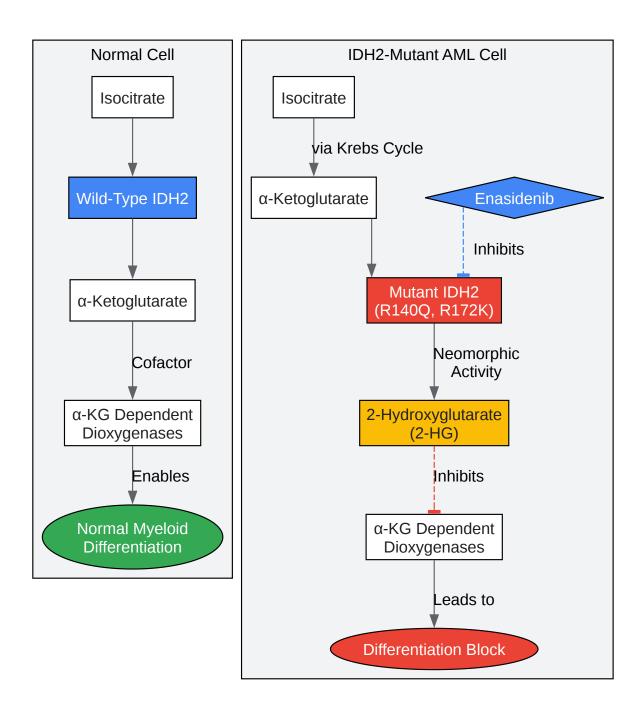


Methodological & Application

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Enasidenib is a potent, allosteric inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme.[4][10] By blocking the production of 2-HG, Enasidenib alleviates the inhibition of α -KG-dependent dioxygenases, thereby restoring normal epigenetic patterns and promoting the terminal differentiation of leukemic blasts into mature myeloid cells, such as neutrophils.[1][6][9][10]





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Caption: Mechanism of Enasidenib in IDH2-mutant cells.



Data Presentation

Table 1: In Vitro Potency of Enasidenib Against Mutant IDH2 Isoforms

This table summarizes the half-maximal inhibitory concentrations (IC50) of Enasidenib for different IDH2 mutant enzymes. Enasidenib is significantly more potent against mutant forms than the wild-type enzyme.[11]

Target Enzyme	IC50 (μM)	Reference
IDH2-R140Q/WT Heterodimer	0.03	[1]
IDH2-R172K/WT Heterodimer	0.01	[1]
IDH2-R140Q Homodimer	0.10	[1]
Wild-Type IDH2	~40x higher than mutant forms	[11]

Table 2: Key Myeloid Differentiation Markers Upregulated by Enasidenib

Treatment with Enasidenib induces the expression of cell surface antigens associated with mature myeloid cells.

Marker	Cell Type Association	Observation	Reference
CD11b	Granulocytes, Monocytes	Increased expression in AML cells post-treatment	[1][2]
CD14	Monocytes, Macrophages	Upregulated in differentiating AML cells	[1]
CD15	Granulocytes	Increased expression indicates granulocytic differentiation	[1]



Experimental Protocols

The following protocols provide a framework for inducing and assessing myeloid differentiation in IDH2-mutant AML cell lines using **Enasidenib Mesylate**.

Protocol 1: Cell Culture and Enasidenib Treatment

This protocol describes the maintenance of IDH2-mutant cells and treatment with Enasidenib to induce differentiation.

A. Materials and Reagents

- IDH2-mutant AML cell line (e.g., TF-1 erythroleukemia cells engineered to express IDH2-R140Q)[1]
- Enasidenib Mesylate (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
- Recombinant human cytokines (if required for cell line, e.g., GM-CSF for TF-1 cells)
- Sterile, tissue culture-treated flasks and plates
- Trypan blue solution and hemocytometer or automated cell counter
- B. Preparation of Enasidenib Stock Solution
- Prepare a high-concentration stock solution of Enasidenib Mesylate (e.g., 10 mM) in DMSO.
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.
- C. Cell Seeding and Treatment



- Culture the IDH2-mutant AML cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.
- Count the cells and adjust the density to 0.5 1 x 10⁵ cells/mL in fresh, pre-warmed complete medium.
- Seed the cells into a multi-well plate (e.g., 6-well or 12-well).
- Prepare serial dilutions of Enasidenib from the stock solution in complete medium to achieve final concentrations. A typical dose-response range is 0.1 μ M to 10 μ M.
- Include a vehicle control group treated with an equivalent volume of DMSO (final concentration typically ≤0.1%).
- Add the diluted Enasidenib or vehicle to the appropriate wells.
- Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 4-7 days. Replace the medium with fresh medium containing Enasidenib every 2-3 days.

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol details the use of flow cytometry to quantify the expression of myeloid differentiation markers.

A. Materials and Reagents

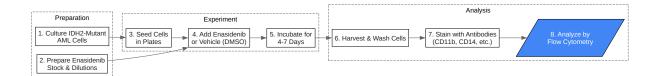
- Treated and control cells from Protocol 1
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies against human myeloid markers (e.g., FITC-CD11b, PE-CD14, APC-CD15)



- Viability dye (e.g., 7-AAD or DAPI)
- Flow cytometer
- B. Staining Procedure
- After the incubation period, harvest the cells from each well into flow cytometry tubes.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation.
- Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer.
- Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
- Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
- Resuspend the final cell pellet in 300-500 μL of staining buffer.
- Just before analysis, add the viability dye according to the manufacturer's instructions.
- C. Data Acquisition and Analysis
- Acquire data on a calibrated flow cytometer.
- Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye.
- Analyze the expression of CD11b, CD14, and CD15 on the live cell gate.
- Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker. Compare the results from Enasidenib-treated samples to the vehicle control.



Visualization of Experimental Workflow



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Caption: Workflow for in vitro myeloid differentiation assay.

Expected Results

Upon treatment with Enasidenib, IDH2-mutant AML cells are expected to show a dose-dependent increase in the percentage of cells expressing mature myeloid markers like CD11b and CD14.[1] This phenotypic change is the hallmark of myeloid differentiation. Morphological changes, such as a decreased nuclear-to-cytoplasmic ratio and nuclear condensation, may also be observed. The primary mechanism of action is differentiation induction rather than direct cytotoxicity or apoptosis.[10] It is important to note that suppression of 2-HG levels precedes the clinical or cellular response.[9]

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